1,1-Difluoropentan-3-amine
Overview
Description
1,1-Difluoropentan-3-amine is a chemical compound with the molecular formula C5H11F2N . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of amines, such as this compound, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides, ammonia, and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of this compound consists of five carbon atoms, eleven hydrogen atoms, two fluorine atoms, and one nitrogen atom . The exact structure can be determined using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various techniques. For instance, spectroscopy of amines can be used to determine the structure of an unknown amine . Additionally, complex ion equilibria and complexometric titrations can be used to study the reactions of amines with other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Direct Amidation and Formylation
Research by Lanigan et al. (2013) introduced an effective method for the direct amidation of carboxylic acids with a broad range of amines using B(OCH2CF3)3. This process, applicable to N-protected amino acids, proceeds with minimal racemization, highlighting the potential of fluorinated amines in synthesizing amides efficiently. Additionally, this reagent enables the formylation of amines, presenting a versatile approach for incorporating fluorinated groups into organic molecules (Lanigan, Starkov, & Sheppard, 2013).
Synthesis of Fluorinated Heterocycles
Colella et al. (2018) described the use of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon incorporating a bromodifluoromethyl group into thiazoles, demonstrating the strategic use of fluorinated compounds in drug discovery. The introduction of fluorine atoms into molecules is crucial for medicinal chemistry, as it can significantly alter the biological activity and physical properties of compounds (Colella et al., 2018).
Perfluoroalkylated Compound Libraries
Kawamura et al. (2017) developed a method for synthesizing perfluoroalkylated amines and N-heterocycles, providing a diverse library of compounds for potential pharmaceutical use. Their approach utilized perfluoro acid anhydrides for amino- and carbo-perfluoroalkylations, underlining the critical role of fluorinated amines in creating novel chemical libraries (Kawamura et al., 2017).
Fluorinated Solvent Coordinative Properties
Boswell et al. (2005) explored the coordinative properties of highly fluorinated solvents with amino and ether groups, shedding light on the interactions between perfluorinated compounds and inorganic ions. This study provides valuable insights into the solvation and ion-pair formation mechanisms in non-polar, fluorinated media, crucial for designing new materials and understanding their interactions at the molecular level (Boswell et al., 2005).
Electrophilic Aminofluorination
Zhang et al. (2017) introduced a metal-free, three-component radical aminofluorination of styrene derivatives, employing Selectfluor as a fluorine source. This method highlights the versatility of fluorinated amines in organic synthesis, particularly in introducing fluorine and nitrogen functionalities into molecules under mild conditions (Zhang, Zheng, Zhang, & Li, 2017).
Safety and Hazards
The safety data sheet for a similar compound, 1,1’-Diacetylferrocene, indicates that it is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 1,1-Difluoropentan-3-amine are not mentioned in the search results, the field of nanomaterials, including nanoparticles, has seen a surge in interest due to their novel or enhanced physical and chemical properties . These materials have a multitude of innovative applications in various fields, including medicine, electronics, agriculture, and food production .
Properties
IUPAC Name |
1,1-difluoropentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N/c1-2-4(8)3-5(6)7/h4-5H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBMFUXXZPZHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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